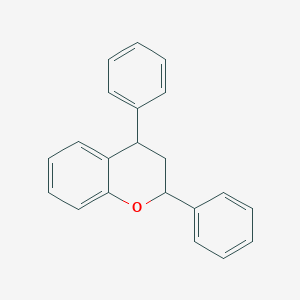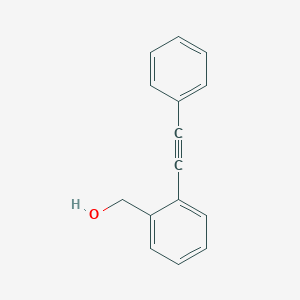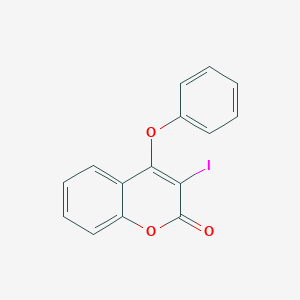
2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells and tissues. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- in lab experiments is its ability to inhibit the activity of COX-2 and iNOS, which are enzymes involved in inflammation. This makes it a potential candidate for the development of anti-inflammatory drugs. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy-. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- involves the reaction of 3-iodo-4-phenoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base. This reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
Numéro CAS |
68903-74-2 |
|---|---|
Nom du produit |
2H-1-Benzopyran-2-one, 3-iodo-4-phenoxy- |
Formule moléculaire |
C15H9IO3 |
Poids moléculaire |
364.13 g/mol |
Nom IUPAC |
3-iodo-4-phenoxychromen-2-one |
InChI |
InChI=1S/C15H9IO3/c16-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)17/h1-9H |
Clé InChI |
CBRHBRGPGPQQCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
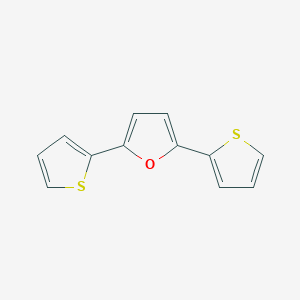
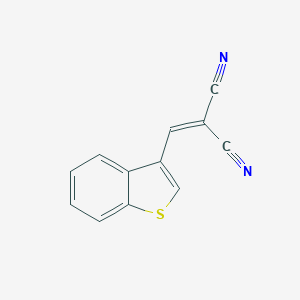
![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)



![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
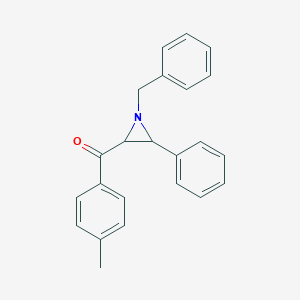
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)

